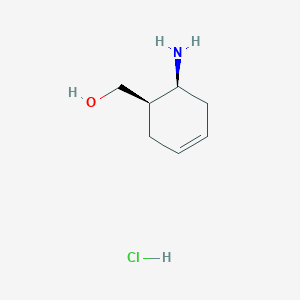

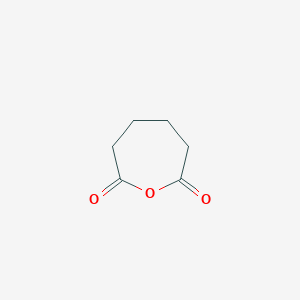

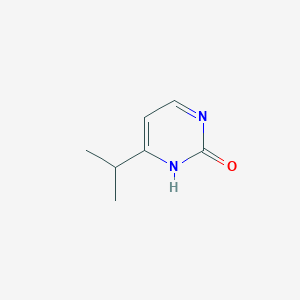

cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related cyclohexene derivatives often involves multi-step reactions starting from readily available cyclohexene or its derivatives. For instance, the synthesis of trans-6-Aminocyclohept-3-enols as chiral building blocks for piperidine alkaloids synthesis demonstrates the complexity and the strategic approaches required in the synthesis of closely related compounds (Celestini et al., 2002).

Molecular Structure Analysis

The molecular structure of similar compounds often involves detailed analysis through techniques such as X-ray crystallography. For example, the structure of aryl(trans-6-oxabicyclo[3.2.1]oct-4-yl)tellurium(IV) dichlorides derived from cyclohexene methanol has been elucidated, highlighting the stereochemical outcomes of chemical reactions (Borecka et al., 1995).

Chemical Reactions and Properties

The chemical reactions involving cyclohexene derivatives are diverse, including stereospecific reactions, solvolysis in various solvents, and complexation reactions. For instance, the stereochemistry of reactions involving cyclohexene derivatives can significantly influence the reaction outcomes, as demonstrated in the solvolysis of cis-(chloro)(cyclohexylamine) bis(ethylenediamine)cobalt(III) in different solvent media (Dash & Pradhan, 1989).

Physical Properties Analysis

The physical properties of cyclohexene derivatives, such as solubility, melting point, and boiling point, are crucial for understanding their behavior in different chemical environments. The study of solvent effects on the reactions of coordination complexes provides insight into the physical properties of these compounds and their interactions with solvents (Dash & Pradhan, 1989).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are essential for developing synthetic methodologies and applications. For example, the mechanism of methanol loss from the ions of cis- and trans-4-methoxycyclohexanol reveals intricate details about the chemical properties and reaction pathways of cyclohexene derivatives (Dua et al., 1996).

Wissenschaftliche Forschungsanwendungen

High-Performance Liquid Chromatography

- Chromatographic Separation: The compound has been utilized in high-performance liquid chromatography for the separation and identification of enantiomers of its derivatives, particularly useful in pharmaceutical analysis (Péter et al., 1998).

Enzymatic Resolution

- Lipase-Catalyzed Resolution: It has been involved in enzymatic resolution via lipase-catalyzed acylation, indicating its relevance in producing enantiomerically pure compounds (Péter et al., 1998).

Photochemical Studies

- Photo-Nazarov Cyclisation: The compound's derivatives have been studied in photo-Nazarov cyclisation, revealing insights into the reaction mechanisms and intermediate products (Leitich et al., 2001).

Mass Spectrometry

- Study of Methanol Loss: In mass spectrometry, the deprotonation and subsequent reactions of its isomers have been examined to understand methanol loss mechanisms (Dua et al., 1996).

Solvent Influence

- Conformational Studies: Investigations into how solvent types influence the compound's conformation have provided insights into its physicochemical properties (Perrin et al., 1998).

Synthesis Applications

- Synthetic Intermediates: The compound has been used as a key intermediate in the synthesis of carbocyclic nucleosides and pseudo-ribofuranoses, demonstrating its utility in organic synthesis (Hodgson et al., 1994).

Electro-Organic Reactions

- Electro-organic Reactions: Studies on its electro-organic reactions have explored the stereochemistry of reactions involving its cations and radicals (Hawkes et al., 1976).

Eigenschaften

IUPAC Name |

[(1R,6S)-6-aminocyclohex-3-en-1-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-2,6-7,9H,3-5,8H2;1H/t6-,7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSJCLXQPIIVMS-LEUCUCNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@@H]([C@@H]1CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

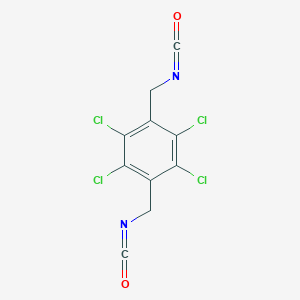

![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)

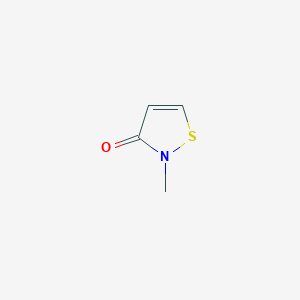

![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)